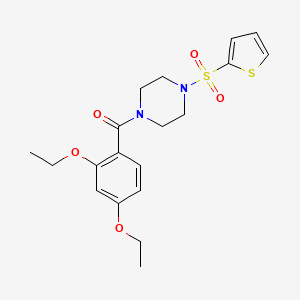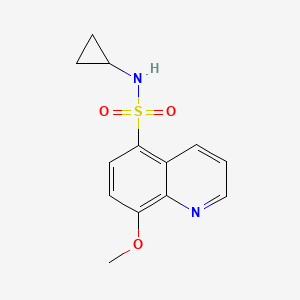
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, also known as TCS 1102, is a piperazine derivative that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kB and MAPK pathways. This compound 1102 has also been found to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound 1102 has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce the release of pro-inflammatory cytokines and inhibit the activity of COX-2. In animal models, this compound 1102 has been found to reduce neuropathic pain and inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 is its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, one limitation of this compound 1102 is its complex synthesis method, which requires multiple steps and can be time-consuming.
Direcciones Futuras
There are several future directions for the research of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the mechanism of action of this compound 1102 needs to be fully understood to develop more effective therapeutic strategies. Finally, more studies are needed to determine the safety and efficacy of this compound 1102 in clinical trials.
In conclusion, this compound 1102 is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 involves a multi-step process that includes the reaction of 2,4-diethoxybenzoyl chloride with 2-thiophenesulfonamide, followed by the addition of piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound 1102.
Aplicaciones Científicas De Investigación
1-(2,4-diethoxybenzoyl)-4-(2-thienylsulfonyl)piperazine 1102 has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound 1102 has been found to inhibit the growth of various cancer cell lines and induce apoptosis. In neurology, this compound 1102 has been shown to possess analgesic properties and reduce neuropathic pain in animal models. In immunology, this compound 1102 has been found to possess anti-inflammatory properties and reduce the release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(2,4-diethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-25-15-7-8-16(17(14-15)26-4-2)19(22)20-9-11-21(12-10-20)28(23,24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYOKJZMQLSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-phenylpiperidine](/img/structure/B5265698.png)
![methyl 2-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)
![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5265706.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)
![3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5265749.png)

![3-[2-(2-methylphenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5265757.png)
![6-(2-furyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265760.png)

![1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B5265772.png)
![4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5265787.png)

